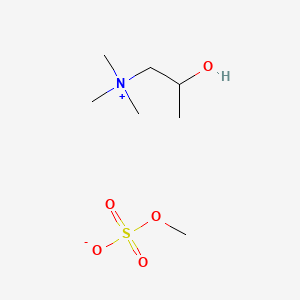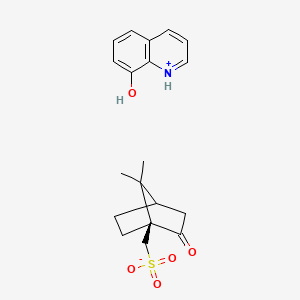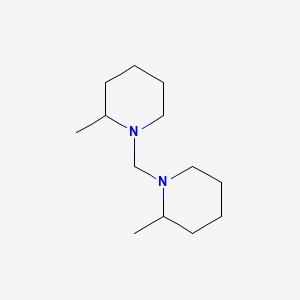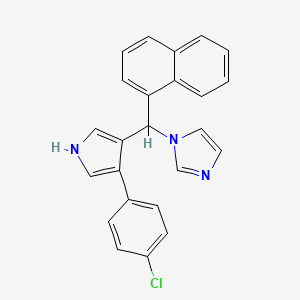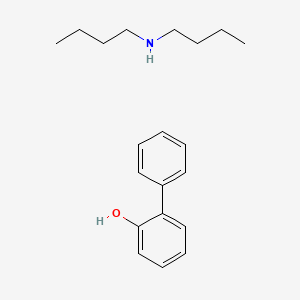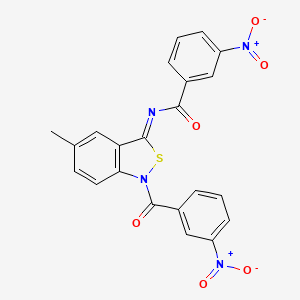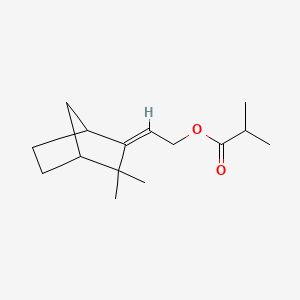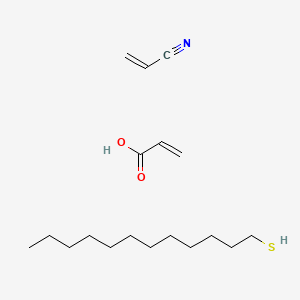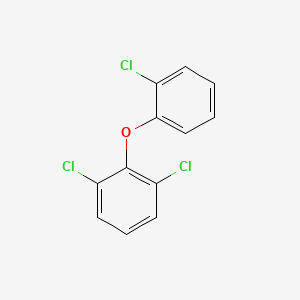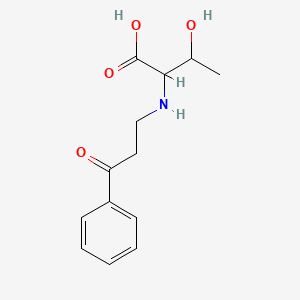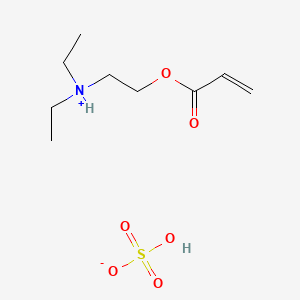
(2-(Acryloyloxy)ethyl)diethylammonium hydrogen sulphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Acryloyloxy)ethyl)diethylammonium hydrogen sulphate is a chemical compound with the molecular formula C9H19NO6S and a molecular weight of 269.316 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Acryloyloxy)ethyl)diethylammonium hydrogen sulphate typically involves the reaction of diethylaminoethyl acrylate with sulfuric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields .
化学反应分析
Types of Reactions
(2-(Acryloyloxy)ethyl)diethylammonium hydrogen sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acryloyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or thiols.
科学研究应用
(2-(Acryloyloxy)ethyl)diethylammonium hydrogen sulphate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form hydrogels.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2-(Acryloyloxy)ethyl)diethylammonium hydrogen sulphate involves its interaction with molecular targets through its acryloyloxy group. This group can undergo polymerization reactions, leading to the formation of cross-linked networks. These networks can encapsulate other molecules, making the compound useful in drug delivery and other applications .
相似化合物的比较
Similar Compounds
(2-(Acryloyloxy)ethyl)trimethylammonium chloride: Similar in structure but contains a chloride ion instead of a hydrogen sulphate ion.
(2-(Acryloyloxy)ethyl)trimethylammonium bromide: Contains a bromide ion instead of a hydrogen sulphate ion.
Uniqueness
(2-(Acryloyloxy)ethyl)diethylammonium hydrogen sulphate is unique due to its specific hydrogen sulphate ion, which imparts different solubility and reactivity properties compared to its chloride and bromide counterparts .
属性
CAS 编号 |
94109-16-7 |
|---|---|
分子式 |
C9H19NO6S |
分子量 |
269.32 g/mol |
IUPAC 名称 |
diethyl(2-prop-2-enoyloxyethyl)azanium;hydrogen sulfate |
InChI |
InChI=1S/C9H17NO2.H2O4S/c1-4-9(11)12-8-7-10(5-2)6-3;1-5(2,3)4/h4H,1,5-8H2,2-3H3;(H2,1,2,3,4) |
InChI 键 |
GFGBNJCRJFJRLK-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+](CC)CCOC(=O)C=C.OS(=O)(=O)[O-] |
相关CAS编号 |
94109-16-7 63623-23-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


